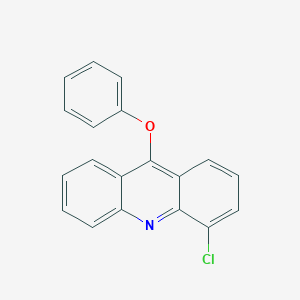

4-Chloro-9-phenoxyacridine

Description

Significance of the Acridine (B1665455) Scaffold in Chemical and Biological Research

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a significant pharmacophore in medicinal chemistry. nih.gov Its unique planar, tricyclic structure allows it to intercalate between the base pairs of DNA, a property that has been extensively explored in the development of anticancer agents. nih.govresearchgate.net Beyond its well-known DNA-intercalating properties, the acridine nucleus is valued for its diverse biological activities, which include antimicrobial, antimalarial, antiviral, and anti-inflammatory effects. mdpi.comrsc.org Furthermore, many acridine derivatives are fluorescent, which, combined with their biological selectivity and often low cytotoxicity, makes them useful as probes for studying biochemical and pharmacological processes. nih.gov The versatility of the acridine scaffold allows for chemical modifications at various positions, leading to a wide array of derivatives with distinct biological and physical properties. researchgate.net

Overview of 9-Substituted Acridine Derivatives

The 9-position of the acridine ring is particularly reactive and susceptible to nucleophilic substitution, making it a primary site for chemical modification. clockss.org This has led to the synthesis of a vast number of 9-substituted acridine derivatives with a broad spectrum of biological activities. nih.govmdpi.com These derivatives have been extensively studied as potential therapeutic agents, particularly in oncology. researchgate.net A significant class of these compounds are the 9-aminoacridines, some of which have shown potent antitumor activity by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govnih.gov Other substitutions at the 9-position, including alkoxy, anilino, and phenoxy groups, have also yielded compounds with interesting pharmacological profiles, such as anti-inflammatory and antitumor activities. nih.govnih.gov The nature of the substituent at the 9-position plays a critical role in determining the biological activity and mechanism of action of the resulting derivative. researchgate.net

Specific Focus on Halogenated and Phenoxy-Substituted Acridines: The Case of 4-Chloro-9-phenoxyacridine and Related Analogues

Among the diverse range of 9-substituted acridines, those bearing both a halogen and a phenoxy group represent a class of compounds with significant research interest. The introduction of a halogen atom to the acridine ring can modulate the electronic properties and bioavailability of the molecule. google.com The phenoxy group at the 9-position is also a key pharmacophore component that can influence the compound's binding affinity and selectivity for biological targets. mdpi.com

The synthesis of 9-phenoxyacridine (B3049667) derivatives is often achieved through the reaction of a 9-chloroacridine (B74977) with a corresponding phenol (B47542). nih.gov For instance, 1-nitro-9-phenoxyacridine (B8643241) can be synthesized from the reaction of 9-chloro-1-nitroacridine (B102269) with phenol. mostwiedzy.pl This intermediate can then be used to create a variety of other derivatives. mostwiedzy.plnih.gov The study of halogenated phenoxyacridines, such as this compound, and their analogues is driven by the potential to develop novel therapeutic agents with enhanced efficacy and selectivity. Research into these compounds often involves evaluating their cytotoxic effects against various cancer cell lines and investigating their mechanisms of action. ajpamc.comnih.gov The combination of a halogen and a phenoxy group on the acridine scaffold offers a promising avenue for the design of new molecules with tailored pharmacological properties.

Interactive Data Table: Examples of 9-Substituted Acridine Derivatives and their Reported Activities

| Compound Name | Substituent at C9 | Other Substituents | Reported Biological Activity |

| Amsacrine (m-AMSA) | anilino | methoxy | Antitumor, Topoisomerase II inhibitor |

| 1-Nitro-9-phenoxyacridine | phenoxy | 1-nitro | Synthetic intermediate for anticancer agents |

| 3-(9-Acridinylamino)-5-(hydroxymethyl)aniline (AHMA) | anilino | 3-amino-5-hydroxymethyl | Antitumor, Topoisomerase II inhibitor |

| Tacrine | amino | None | Acetylcholinesterase inhibitor (for Alzheimer's disease) |

| 9-Anilinoacridine | anilino | None | Anti-inflammatory |

This table provides a summary of some 9-substituted acridine derivatives and their noted biological activities as found in the search results. rsc.orgnih.govnih.govmostwiedzy.pl

Structure

3D Structure

Properties

CAS No. |

61981-63-3 |

|---|---|

Molecular Formula |

C19H12ClNO |

Molecular Weight |

305.8 g/mol |

IUPAC Name |

4-chloro-9-phenoxyacridine |

InChI |

InChI=1S/C19H12ClNO/c20-16-11-6-10-15-18(16)21-17-12-5-4-9-14(17)19(15)22-13-7-2-1-3-8-13/h1-12H |

InChI Key |

LPBSCIWOIZOMPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |

Origin of Product |

United States |

Molecular and Electronic Structure Investigations of 4 Chloro 9 Phenoxyacridine and Analogues

Advanced Spectroscopic Characterization for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of the molecular skeleton and the determination of conformational preferences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Chloro-9-phenoxyacridine based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acridine (B1665455) Protons | 7.5 - 8.5 | 120 - 150 |

| Phenoxy Protons | 7.0 - 7.6 | 115 - 160 |

| C-4 | - | ~130 |

| C-9 | - | ~155 |

Note: These are predicted values based on general knowledge of NMR spectroscopy and data from similar aromatic compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key structural features. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the acridine core would be observed in the 1650-1450 cm⁻¹ region. The C-O-C stretching of the phenoxy group would likely produce a strong band around 1250-1050 cm⁻¹. Finally, the C-Cl stretching vibration is expected in the 850-550 cm⁻¹ region.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C/C=N | Stretching | 1650 - 1450 |

| C-O-C (ether) | Stretching | 1250 - 1050 |

| C-Cl | Stretching | 850 - 550 |

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₉H₁₂ClNO. Its exact molecular mass can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS). The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is also expected, which is characteristic of compounds containing one chlorine atom. Fragmentation would likely involve the loss of the phenoxy group or the chlorine atom.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful avenue for investigating the molecular and electronic properties of compounds, offering insights that complement experimental data. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the geometry, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized geometry of this compound, providing precise bond lengths and angles. These calculations would likely reveal a non-planar structure due to the steric hindrance between the phenoxy group and the acridine core. Furthermore, DFT can be used to calculate various electronic properties such as the dipole moment and the distribution of electron density, which are crucial for understanding the molecule's intermolecular interactions and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

Table 3: Predicted Electronic Properties of this compound from Theoretical Studies

| Property | Predicted Value/Description |

| HOMO Energy | Relatively high, indicating electron-donating potential |

| LUMO Energy | Lower than HOMO, indicating electron-accepting potential |

| HOMO-LUMO Gap | Moderate, suggesting kinetic stability |

| Electron Density | Concentrated on the aromatic rings and heteroatoms |

Investigation of Tautomeric Equilibria in 9-Substituted Acridines, Including Amino-Imino Tautomerism

One of the most studied forms of tautomerism in this class of compounds is the amino-imino tautomerism. For instance, in 9-(N-allyl)- and 9-(N-propargyl)acridinamine derivatives, NMR studies have shown a complete shift towards the imino tautomer at elevated temperatures in DMSO-d6 solution. This indicates that the imino form can be the more stable tautomer under certain conditions.

Theoretical studies on acridin-9-amines with various substituents at the exocyclic nitrogen atom have revealed that the tautomeric preference is highly dependent on the substituent and the electronic state. nih.gov For some derivatives, the imino tautomer is predominant in the ground state, while for others, a coexistence of amino and imino forms is observed, with the equilibrium being sensitive to solvent polarity and specific solute-solvent interactions. nih.gov

The predicted thermodynamic characteristics for certain acridin-9-amines suggest a switch in tautomeric preference upon electronic excitation. For example, a compound may favor the imino form in the ground state (S₀), but the amino form becomes more stable in the first excited singlet state (S₁). nih.gov This phenomenon is critical for understanding the fluorescence properties of these molecules, as the emitting species may be the less abundant tautomer in the ground state.

While this compound itself does not possess an amino group at the 9-position and therefore does not exhibit amino-imino tautomerism, the principles derived from its amino-substituted analogues are important. They highlight the sensitivity of the electronic structure of the acridine core to substitution and environmental factors. In the case of this compound, other forms of tautomerism, such as keto-enol tautomerism involving the acridone (B373769) form, could potentially exist, although likely to a much lesser extent due to the stability of the aromatic acridine system. The presence of the electron-withdrawing chlorine atom at the 4-position and the phenoxy group at the 9-position will undoubtedly influence the electron distribution in the acridine ring system and could subtly affect any potential tautomeric equilibria.

Table 1: Tautomeric Preferences in Selected 9-Substituted Acridine Analogues

| Compound | Dominant Tautomer in Ground State (S₀) | Dominant Tautomer in Excited State (S₁) | Reference |

|---|---|---|---|

| 9-(Methoxyamino)acridine | Imino | Imino (predicted more stable, but non-emissive) | nih.gov |

| 9-Hydrazinoacridine | Imino | Imino (predicted more stable, but non-emissive) | nih.gov |

| N-(2-chloroethyl)acridin-9-amine | Amino-Imino Coexistence | Amino (emissive form) | nih.gov |

| N-(5-methylpyridin-2-yl)acridin-9-amine | Amino-Imino Coexistence | Imino (emissive form) | nih.gov |

Electrostatic Potential Distribution and Non-Covalent Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The electrostatic potential (ESP) distribution of a molecule provides a powerful tool for understanding its reactivity and intermolecular interactions. The ESP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack, respectively, as well as the nature of non-covalent interactions.

For acridine and its derivatives, the nitrogen atom in the central ring is typically a region of negative electrostatic potential, making it a primary site for protonation and hydrogen bond acceptance. Conversely, the hydrogen atoms of the aromatic rings are generally characterized by positive electrostatic potential. The introduction of substituents can significantly alter this distribution. In this compound, the electron-withdrawing chlorine atom at the 4-position is expected to create a region of more positive potential on the adjacent carbon atoms and potentially a region of negative potential around the chlorine atom itself due to its lone pairs. The phenoxy group at the 9-position, with its oxygen atom and aromatic ring, will also introduce complexity to the ESP map, with the oxygen atom being a potential hydrogen bond acceptor.

Non-covalent interactions play a pivotal role in the solid-state packing of acridine derivatives and their interactions with biological macromolecules. These interactions, though weaker than covalent bonds, collectively govern the supramolecular architecture and can influence the material's properties.

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the acridine nitrogen and the oxygen of the phenoxy group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or alcohols, O-H···N or O-H···O hydrogen bonds can be formed.

π–π Stacking: The planar aromatic system of the acridine core and the attached phenyl ring are highly susceptible to π–π stacking interactions. These interactions are crucial in the crystal packing of many acridine derivatives, often leading to columnar or herringbone structures. The centroid-to-centroid distance between stacked rings is a key parameter in determining the strength of this interaction. For acridinium (B8443388) cations, extensive π–π stacking has been observed with centroid-centroid distances ranging from 3.533 (1) to 3.613 (1) Å.

Table 2: Common Non-Covalent Interactions in Acridine Analogues

| Interaction Type | Description | Typical Interacting Moieties |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Acridine Nitrogen, Phenoxy Oxygen (as acceptors) |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Acridine core, Phenyl group of the phenoxy substituent |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. | Aromatic C-H bonds and the acridine or phenyl π-systems |

Theoretical Insights into Molecular Excitation Processes and Charge Transfer Phenomena

The photophysical properties of this compound and its analogues are governed by the nature of their molecular electronic transitions. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the character of these excitations and predicting their energies.

The electronic absorption spectra of acridine derivatives in the UV-visible region are typically characterized by π–π* transitions. The energies and intensities of these transitions are sensitive to the substitution pattern on the acridine core. The introduction of a chlorine atom at the 4-position and a phenoxy group at the 9-position in this compound is expected to modulate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and thus the energies of the electronic transitions.

Charge transfer (CT) phenomena are also of significant interest in this class of molecules. Intramolecular charge transfer (ICT) can occur upon photoexcitation, where electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. In the case of this compound, the phenoxy group could potentially act as an electron-donating group, while the chloro-substituted acridine core could act as an electron-accepting moiety.

Theoretical studies on 9-acridinones have provided detailed interpretations of their electronic absorption and emission spectra. These studies have correlated the predicted energies and probabilities of various electronic transitions (S₀→Sₙ, S₁→S₀, etc.) with experimental data. Furthermore, the calculated dipole moments and charge distributions in the ground and excited states offer insights into the nature of these transitions. For example, a significant change in the dipole moment upon excitation is often indicative of a charge transfer character in the excited state.

In a study of a 9-aminoacridine (B1665356) derivative, complex fluorescence behavior was attributed to an excited-state intramolecular charge transfer (ESICT) process. nih.gov The analysis of fluorescence decays in different solvents revealed components associated with the formation and decay of the ICT state, in addition to the normal emission from the acridine chromophore. nih.gov This highlights the importance of considering charge transfer phenomena when interpreting the photophysical properties of 9-substituted acridines.

For this compound, TD-DFT calculations would be necessary to precisely determine the nature of its low-energy electronic transitions. These calculations would provide information on the contributions of different molecular orbitals to each excitation and would allow for the characterization of these transitions as being localized on the acridine core, the phenoxy group, or having a charge-transfer character.

Table 3: Theoretical Methods for Investigating Molecular Excitation and Charge Transfer

| Theoretical Method | Information Provided | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Ground state electronic structure, molecular orbital energies (HOMO, LUMO), electrostatic potential. | Prediction of ground state properties and reactivity. |

| Time-Dependent Density Functional Theory (TD-DFT) | Excitation energies, oscillator strengths, character of electronic transitions. | Interpretation of UV-visible absorption spectra and prediction of excited state properties. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and donor-acceptor interactions. | Quantification of intramolecular charge transfer. |

Structure Activity Relationship Sar Studies in Acridine Based Compounds

Impact of Acridine (B1665455) Core Planarity on Biological Target Interactions

The defining structural feature of the acridine nucleus is its large, planar aromatic system. This planarity is a critical determinant of the primary mechanism of action for many acridine derivatives: intercalation into DNA. The flat, rigid structure of the acridine ring allows it to slip between the base pairs of the DNA double helix, a process known as intercalation. This insertion leads to a distortion of the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxic effects.

Furthermore, the planar acridine core is crucial for interactions with various enzymes, notably topoisomerases. These enzymes are vital for managing the topological state of DNA during cellular processes. Acridine derivatives can stabilize the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. This inhibition of topoisomerase II is a key mechanism of action for several acridine-based anticancer agents. The planarity of the acridine ring system is essential for effective stacking interactions within the DNA-enzyme complex.

Role of C-9 Substituents on Diverse Biological Activity Profiles

The C-9 position of the acridine ring is a key site for chemical modification, and the nature of the substituent at this position has a profound impact on the biological activity profile of the resulting compound. A wide array of substituents have been introduced at the C-9 position, leading to compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

For instance, the substitution at the C-9 position with anilino, phenoxy, or phenylthio groups has been explored to develop potential antitumor agents. Studies have shown that 9-phenoxyacridines exhibit moderate cytotoxicity against various cancer cell lines. nih.gov The nature of the substituent on the phenoxy ring can further modulate this activity. For example, the introduction of a formyl group on the phenoxy moiety has been shown to enhance anti-inflammatory activity. nih.gov

In contrast, 9-anilinoacridines have been more extensively studied as anticancer agents, with some derivatives showing potent topoisomerase II inhibitory activity and significant antitumor efficacy both in vitro and in vivo. nih.gov The amino linkage in 9-anilinoacridines allows for the introduction of various side chains that can further interact with the biological target and influence the compound's pharmacokinetic properties.

The following table provides a comparative overview of the cytotoxic activities of some C-9 substituted acridine derivatives.

| Compound | C-9 Substituent | Cell Line | IC50 (µM) | Reference |

| 9-Phenoxyacridine (B3049667) analogue | Phenoxy | L1210 (Leukemia) | Moderate Cytotoxicity | nih.gov |

| 9-(Phenylthio)acridine analogue | Phenylthio | HL-60 (Leukemia) | Moderate Cytotoxicity | nih.gov |

| 3-(9-Acridinylamino)-5-(hydroxymethyl)aniline (AHMA) | Substituted Anilino | L1210 (Leukemia) | Potent | nih.gov |

| Acridine N-acylhydrazone derivative (3b, -F) | Benzohydrazide | A549 (Lung Carcinoma) | >75 (24h), 37-62 (48h) | mdpi.com |

| Acridine N-acylhydrazone derivative (3c, -Cl) | Benzohydrazide | A549 (Lung Carcinoma) | 73 (24h), 37-62 (48h) | mdpi.com |

This table is for illustrative purposes and the activities are described as reported in the source.

Influence of Halogenation (e.g., Chloro-Group at C-4) on Biological Efficacy

Halogenation of the acridine ring is a common strategy to modulate the physicochemical and biological properties of these compounds. The introduction of a halogen atom, such as chlorine, at the C-4 position can significantly influence the electronic distribution, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

A chloro group at the C-4 position is an electron-withdrawing group, which can alter the electron density of the acridine ring system. This can impact the strength of intercalation into DNA and the interaction with enzyme active sites. For instance, in a series of acridine-based N-acylhydrazone derivatives, it was observed that electron-withdrawing groups, including chloro substituents, were favored for both DNA binding and anticancer activity. mdpi.com

While specific data on 4-chloro-9-phenoxyacridine is limited, studies on other halogenated acridines provide insights into the potential effects of C-4 chlorination. For example, in a study of quinacrine (B1676205) and its analogs for antiviral activity, the position of the chloro substituent on the acridine ring was found to be important for activity. nih.gov Although this study focused on 9-aminoacridines, it highlights the general principle that the substitution pattern of halogens on the acridine core is a critical determinant of biological efficacy.

The following table illustrates the effect of halogenation on the biological activity of some acridine derivatives.

| Compound | Halogenation | Biological Activity | Observation | Reference |

| Acridine N-acylhydrazone derivative (3a, -H) | Non-halogenated | Anticancer (A549 cells) | Active | mdpi.com |

| Acridine N-acylhydrazone derivative (3b, -F) | Fluoro-substituted | Anticancer (A549 cells) | Most active in the series | mdpi.com |

| Acridine N-acylhydrazone derivative (3c, -Cl) | Chloro-substituted | Anticancer (A549 cells) | Active | mdpi.com |

| Acridine N-acylhydrazone derivative (3d, -Br) | Bromo-substituted | Anticancer (A549 cells) | Least active halogenated derivative | mdpi.com |

This table demonstrates the trend of activity based on halogen substitution in a specific series of acridine derivatives.

Electronic and Steric Effects of the Phenoxy Moiety on Molecular Recognition

The phenoxy group at the C-9 position of the acridine core introduces specific electronic and steric characteristics that are crucial for molecular recognition and biological activity. The oxygen atom of the phenoxy group is an electron-donating group through resonance, which can influence the electronic properties of the acridine ring.

Sterically, the phenoxy group is bulky and its orientation relative to the acridine plane can affect how the molecule fits into the binding site of a biological target. X-ray crystallography studies of related compounds, such as 2-methoxy-9-phenoxyacridine, have shown that the phenoxy ring is nearly perpendicular to the acridine ring system. This perpendicular arrangement can create specific steric constraints and opportunities for interaction with amino acid residues in an enzyme's active site.

Mechanistic Insights into Biological Activities of Acridine Derivatives Non Clinical Focus

Anticarcinogenic Mechanisms of Action

A primary anticarcinogenic mechanism for acridine (B1665455) derivatives is their function as DNA intercalating agents. farmaciajournal.comzu.edu.ua The planar, polyaromatic structure of the acridine core allows it to insert itself between the base pairs of the DNA double helix. farmaciajournal.comzu.edu.ua This interaction is stabilized by non-covalent forces, including hydrophobic and van der Waals interactions, which distort the DNA structure, leading to a cascade of disruptive effects on cellular processes that rely on DNA integrity, such as replication and transcription. farmaciajournal.com

This physical disruption of DNA makes acridine derivatives potent modulators of key nuclear enzymes. They are well-established inhibitors of topoisomerases, particularly topoisomerase I and II. farmaciajournal.commdpi.com These enzymes are crucial for managing DNA topology during replication, and their inhibition by acridines can lead to the stabilization of enzyme-DNA cleavage complexes, resulting in permanent DNA strand breaks and subsequent cell death. mdpi.comresearchgate.net The potential of acridines as topoisomerase II inhibitors or poisons was first identified in 1984 with amsacrine, and numerous derivatives have since been investigated for this activity. researchgate.netnih.gov

Furthermore, many acridine derivatives exhibit significant inhibitory activity against telomerase. nih.govacs.org Telomerase is a reverse transcriptase that is reactivated in the vast majority of cancer cells, enabling them to maintain telomere length and achieve cellular immortality. nih.gov Acridine compounds are thought to inhibit telomerase by stabilizing G-quadruplex structures that can form in the guanine-rich telomeric DNA overhang. acs.orgacs.org This stabilization prevents telomerase from elongating the telomeres, ultimately leading to replicative senescence and apoptosis. acs.org

Table 1: Effects of Various Acridine Derivatives on DNA-Related Enzymes

By causing DNA damage and inhibiting crucial enzymes, acridine derivatives effectively trigger cellular checkpoints, leading to the alteration of cell cycle progression. frontiersin.org This is a critical component of their anticancer activity, as uncontrolled cell division is a hallmark of cancer. Depending on the specific derivative and cell line, these compounds can induce arrest at different phases of the cell cycle.

For instance, studies on a chalcone-acridine hybrid demonstrated a potent antiproliferative effect by arresting melanoma cells in the G2/M phase. nih.govmdpi.com This arrest was associated with changes in the expression of key cell cycle proteins like cyclin B1. nih.gov Similarly, research on 9-phenyl acridine showed it blocked cell cycle progression at the G2/M phase in A375 cells. researchgate.netnih.gov In contrast, a series of 3-nitroacridine (B3047595) derivatives were found to arrest human breast cancer cells at the G0/G1 phase. nih.gov Other studies have noted that platinum-acridine hybrids can cause a robust S-phase arrest. acs.org This ability to halt the cell cycle prevents cancer cells from proliferating and provides a window for apoptotic pathways to be initiated.

The ultimate fate of cancer cells treated with effective acridine derivatives is often programmed cell death, or apoptosis. The DNA damage, enzyme inhibition, and cell cycle arrest collectively serve as potent stimuli for initiating apoptotic signaling cascades.

Apoptosis is executed by a family of proteases called caspases. The induction of apoptosis by acridine derivatives typically involves the activation of these key enzymes. The process often begins with an initiator caspase, such as caspase-9, which is activated in response to intracellular stress signals like DNA damage and mitochondrial dysfunction. nih.govfrontiersin.org The activation of caspase-9 occurs within a complex called the apoptosome, which forms following the release of cytochrome c from the mitochondria. frontiersin.org

Once active, caspase-9 cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7. nih.gov Studies on 9-phenyl acridine and chalcone-acridine hybrids have confirmed the activation of caspase-3 and caspase-3/7, respectively, following treatment. nih.govnih.gov These effector caspases are responsible for dismantling the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A key event in the early stages of apoptosis is the loss of plasma membrane asymmetry. Specifically, the phospholipid phosphatidylserine (B164497) (PS), which is normally restricted to the inner leaflet of the plasma membrane, is externalized to the outer surface. This change serves as an "eat me" signal for phagocytic cells. The induction of apoptosis by various compounds is frequently confirmed by detecting this PS externalization, commonly through flow cytometry using Annexin V, a protein that binds with high affinity to PS. mdpi.com Therefore, the apoptotic cell death induced by acridine derivatives is characterized by these fundamental changes in plasma membrane integrity. mdpi.com

The generation of intracellular reactive oxygen species (ROS) can be another important mechanism contributing to the cytotoxicity of acridine derivatives. nih.gov ROS are highly reactive molecules that can cause widespread damage to cellular components, including DNA, lipids, and proteins, thereby inducing oxidative stress. nih.govnih.gov Some acridine-based drugs are known to participate in electron transfer reactions when bound to DNA, a process that can contribute to the formation of ROS. nih.govresearchgate.net For example, the antitumor activity of 9-phenylacridine (B188086) has been shown to be enhanced by its ability to act as a photosensitizer, increasing intracellular ROS production upon UVA exposure. nih.gov This enhancement of oxidative stress can further potentiate DNA damage and push the cell towards apoptosis. nih.gov

Table 2: Summary of Mechanistic Findings for Acridine Derivative Classes

Effects on Cellular Energetic Metabolism

Anti-inflammatory Mechanisms

The anti-inflammatory properties of 9-phenoxyacridine (B3049667) derivatives, including the 4-chloro substituted variant, have been investigated, revealing a multi-faceted approach to dampening inflammatory responses. These mechanisms primarily involve the inhibition of key inflammatory cells and the modulation of signaling molecules.

Inhibition of Inflammatory Mediator Release from Mast Cells, Neutrophils, and Macrophages

Research has demonstrated that 9-phenoxyacridine derivatives are effective in suppressing the activation of crucial inflammatory cells like mast cells, neutrophils, and macrophages. nih.gov Specifically, 4-Chloro-9-phenoxyacridine has been identified as a potent inhibitor of mast cell degranulation. In one study, it was found to be more effective than the reference inhibitor mepacrine in preventing the release of inflammatory mediators from rat peritoneal mast cells. nih.gov While detailed mechanistic studies on its direct effects on neutrophils and macrophages are not available, the activity of the parent 9-phenoxyacridine scaffold suggests a similar inhibitory action on the release of pro-inflammatory substances from these cells. nih.gov

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-alpha)

The overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory conditions. Studies on 9-phenoxyacridine derivatives have shown their capability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade. nih.govnih.gov While direct data for this compound is limited, related 9-phenoxyacridine compounds have demonstrated efficacious inhibition of TNF-α production in macrophage-like cell lines. nih.gov This suggests that this compound may also exert its anti-inflammatory effects by modulating the synthesis of key pro-inflammatory cytokines.

Antimicrobial Mechanisms (Antileishmanial, Antitrypanosomal, Antitubercular, Antiviral, Antibacterial, Antifungal, Antimalarial)

The broader class of acridine derivatives is well-known for its diverse antimicrobial activities, which are generally attributed to their ability to intercalate with microbial DNA and inhibit essential enzymes like topoisomerases. mdpi.comnih.gov However, specific data on the antimicrobial spectrum and mechanisms of action for this compound are not well-documented in the available scientific literature. While it is plausible that it shares some of the general antimicrobial properties of acridines, dedicated studies are necessary to confirm its efficacy and elucidate its specific mechanisms against various pathogens. mdpi.comnih.govoup.comnih.goveresearchco.com

Mechanisms of Acetylcholinesterase Inhibition

Acridine-based compounds have been explored as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govfrontiersin.orgmdpi.comresearchgate.net The planar tricyclic ring system of acridine allows it to interact with the active site of the enzyme. nih.gov However, there is a lack of specific research evaluating the acetylcholinesterase inhibitory activity of this compound. Structure-activity relationship studies on other acridine derivatives suggest that substitutions at various positions can significantly influence their inhibitory potency and selectivity. nih.govfrontiersin.orgmdpi.com Therefore, while the acridine core suggests potential for AChE inhibition, experimental validation for this compound is currently absent.

Advanced Applications of Acridine Derivatives in Materials Science and Biosensing

Utilization as Fluorescent Probes for Biomolecule Visualization

The development of fluorescent probes is crucial for understanding complex biological processes at a molecular level. Acridine-based compounds are well-regarded for their fluorescent properties, which can be modulated by their chemical environment. While the broader class of acridine (B1665455) derivatives has been investigated for cell imaging, specific data on 4-Chloro-9-phenoxyacridine in this application is not extensively documented in current literature. Theoretical studies suggest that the introduction of a chlorine atom at the 4-position and a phenoxy group at the 9-position could influence the molecule's photophysical properties, such as quantum yield and Stokes shift, which are critical parameters for effective fluorescent probes. However, detailed research findings from in-vitro or in-vivo imaging studies using This compound for biomolecule visualization are not presently available.

Applications in Laser Technology and Optoelectronics

The unique electronic and optical properties of conjugated organic molecules make them candidates for applications in laser technology and optoelectronics. Certain acridine derivatives have been explored as gain media in dye lasers and as components in optoelectronic devices. The specific contribution of the chloro- and phenoxy-substituents in This compound to properties relevant for these applications, such as excited-state absorption, photostability, and two-photon absorption cross-section, remains an area for future investigation. As of now, there is a lack of published research detailing the performance of This compound in laser systems or its integration into optoelectronic devices.

Development of Sensor Materials for Chemical and Biological Analytes (e.g., Anion Detection)

Fluorescent chemosensors are powerful tools for the detection of various chemical and biological analytes. The acridine scaffold can be functionalized to create specific binding sites for target molecules, leading to a detectable change in its fluorescence upon binding. For instance, the nitrogen atom in the acridine ring can act as a hydrogen bond acceptor, potentially enabling interactions with specific anions. The electron-withdrawing nature of the chlorine atom in This compound could further modulate the electron density of the acridine core, potentially influencing its sensitivity and selectivity as a sensor. However, empirical data and detailed studies on the application of This compound as a sensor material for anion detection or for other specific analytes are not found in the current body of scientific literature.

Integration in Organic Electronic Devices and Organic Light-Emitting Diodes

Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices represent a rapidly advancing field where novel materials are constantly being sought. The charge transport and luminescent properties of organic molecules are key to the performance of these devices. While various acridine derivatives have been synthesized and evaluated as emitting materials or host materials in OLEDs, the specific performance of This compound in such devices has not been reported. The influence of the 4-chloro and 9-phenoxy substitutions on the HOMO/LUMO energy levels, charge carrier mobility, and electroluminescence of the compound would need to be experimentally determined to assess its potential in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.